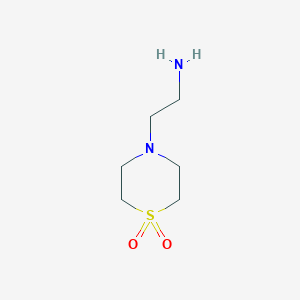

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICIHZYGEQHDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375265 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-52-0 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide (CAS No: 89937-52-0). This bifunctional molecule, incorporating a primary amine and a chemically stable sulfone within a thiomorpholine ring, serves as a valuable building block in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, predicted spectral data, reactivity profile, and potential synthetic routes, offering insights for its strategic use in research and development.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone.[1][2] The presence of a primary aminoethyl side chain at the 4-position introduces a key nucleophilic center, making it a versatile intermediate for the synthesis of more complex molecules.[2] The sulfone group significantly influences the molecule's polarity, solubility, and metabolic stability, rendering the thiomorpholine dioxide moiety an attractive scaffold in drug design.[3][4] Its structural rigidity and the defined spatial orientation of its functional groups make it a subject of interest for constructing targeted ligands and novel polymers.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientists exploring its potential in their respective fields.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.[2][5]

| Property | Value | Source(s) |

| IUPAC Name | 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | [6] |

| Synonyms | 2-(1,1-Dioxothiomorpholino)ethylamine | [5] |

| CAS Number | 89937-52-0 | [5] |

| Molecular Formula | C₆H₁₄N₂O₂S | [5] |

| Molecular Weight | 178.25 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 89 - 93 °C | [2] |

| Boiling Point | 182 °C @ 1 mmHg | [2] |

Structural Diagram

Caption: Structure of this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the ethylamine side chain. The protons alpha to the sulfone group are expected to be shifted downfield compared to those in thiomorpholine itself due to the electron-withdrawing nature of the SO₂ group.

-

δ ~3.0-3.4 ppm (multiplet, 4H): Protons on the carbons adjacent to the sulfone group (C-S-CH₂).

-

δ ~2.7-3.0 ppm (multiplet, 4H): Protons on the carbons adjacent to the ring nitrogen (C-N-CH₂).

-

δ ~2.8 ppm (triplet, 2H): Protons on the methylene group adjacent to the ring nitrogen (-N-CH₂-CH₂-NH₂).

-

δ ~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂).

-

δ ~1.5-2.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The chemical shift and appearance of this signal can vary significantly with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would similarly reflect the electronic environment of each carbon atom.

-

δ ~50-55 ppm: Carbons adjacent to the sulfone group.

-

δ ~55-60 ppm: Carbons adjacent to the ring nitrogen.

-

δ ~58-62 ppm: Methylene carbon of the ethyl chain attached to the ring nitrogen.

-

δ ~40-45 ppm: Methylene carbon of the ethyl chain attached to the primary amine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfone and amine functional groups.

-

~3300-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

~1590-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

~1280-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching.

-

~1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching.

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak [M]⁺ or, more likely, a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI).

-

Expected [M+H]⁺: m/z = 179.0852

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the nucleophilicity of the primary amine and the chemical inertness of the sulfone group.

Reactivity Profile

-

Amine Nucleophilicity: The primary amine is a strong nucleophile and will readily undergo reactions typical of aliphatic amines. These include acylation with acid chlorides and anhydrides, alkylation with alkyl halides, reductive amination with aldehydes and ketones, and Michael additions.

-

Sulfone Group Inertness: The sulfone group is highly stable and generally unreactive under common synthetic conditions. It is resistant to both oxidation and reduction. Its strong electron-withdrawing nature deactivates the adjacent methylene groups towards deprotonation.

-

Basicity: The primary amine is basic and will form salts with acids. The dihydrochloride salt is a common form of this compound.[6]

Caption: Reactivity workflow of the primary amine group.

Synthesis

A likely synthetic route to this compound involves the N-alkylation of the parent heterocycle, thiomorpholine 1,1-dioxide.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

Thiomorpholine 1,1-dioxide is typically prepared by the oxidation of thiomorpholine.[4] A common and effective oxidizing agent for this transformation is hydrogen peroxide.

Caption: Synthesis of the thiomorpholine 1,1-dioxide core.

Step 2: N-Alkylation with a Protected Aminoethyl Group

The resulting thiomorpholine 1,1-dioxide can then be N-alkylated. A common strategy involves using a 2-haloethylamine derivative where the amine is protected, for example, as a phthalimide. This is followed by deprotection to reveal the primary amine. A more direct, albeit potentially less clean, approach could involve direct alkylation with 2-chloroethylamine hydrochloride under basic conditions.[7]

Illustrative Protocol (based on general alkylation procedures):

-

Alkylation: To a solution of thiomorpholine 1,1-dioxide in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add N-(2-bromoethyl)phthalimide and heat the mixture to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified, often by recrystallization or chromatography.

-

Deprotection: The phthalimide protecting group is commonly removed by treatment with hydrazine hydrate in a protic solvent like ethanol, followed by an acidic workup to yield the desired primary amine.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

-

Pharmaceutical Development: The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the morpholine ring, which is a common motif in many approved drugs. The sulfone group can act as a hydrogen bond acceptor and can improve physicochemical properties such as solubility and metabolic stability. The aminoethyl side chain provides a convenient handle for introducing the scaffold into a target molecule. It has been described as a key intermediate for compounds targeting neurological disorders and for use in antibacterial agents.[2] For instance, the thiomorpholine dioxide ring is a key component of the antibiotic sutezolid.[8][9][10]

-

Materials Science: The bifunctional nature of this compound allows it to be incorporated into polymers. The primary amine can react with monomers such as epoxides or isocyanates, while the polar sulfone group can impart desirable properties to the resulting polymer, such as increased thermal stability or altered solubility.[2]

Safety and Handling

The dihydrochloride salt of 4-(2-Aminoethyl)thiomorpholine is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of a reactive primary amine and a stable, polar sulfone group. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials is well-recognized. This guide provides a foundational understanding of its chemical and physical properties, offering a starting point for researchers and scientists looking to leverage its unique structural features in their synthetic endeavors. Further research to fully characterize its spectral properties and explore its reactivity in greater detail would be a valuable contribution to the field.

References

- 1. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. This compound dihydrochloride | C6H16Cl2N2O2S | CID 43810718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Executive Summary

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a thiomorpholine sulfone ring and a primary amine, imparts unique properties of stability, reactivity, and polarity.[1][2] This guide provides a detailed technical overview for researchers and drug development professionals, covering a robust synthetic pathway and a comprehensive characterization workflow. As a key intermediate in the development of bioactive compounds, particularly for neurological disorders and oncology, a thorough understanding of its preparation and analytical validation is paramount.[1][2] This document emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Introduction: The Scientific Rationale

The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in modern drug discovery. The sulfone group is a bioisostere of sulfoxides and ethers but offers increased polarity and metabolic stability. It acts as a strong hydrogen bond acceptor, enhancing solubility and potentially modulating interactions with biological targets. The incorporation of an aminoethyl side chain provides a key nucleophilic handle for further chemical elaboration, making this compound an essential precursor for constructing more complex pharmaceutical agents and agrochemicals.[1]

This guide moves beyond a simple recitation of protocols. It aims to provide the "why" behind the "how," grounding each step in established principles of organic chemistry and analytical science. By understanding the rationale for reagent selection, reaction conditions, and characterization techniques, the scientist can troubleshoot effectively and adapt these methods to new challenges.

Synthesis of this compound

The synthesis of the target compound is most effectively approached through a two-step sequence starting from commercially available thiomorpholine. This strategy involves:

-

N-Alkylation: Introduction of the protected aminoethyl side chain onto the thiomorpholine nitrogen.

-

Oxidation: Conversion of the sulfide to the corresponding sulfone.

-

Deprotection: Removal of the protecting group to yield the final primary amine.

This sequence is often preferred over direct alkylation with 2-bromoethylamine, as the free amine can lead to side reactions. An alternative, which will be detailed here, involves the alkylation of the pre-formed thiomorpholine 1,1-dioxide, a robust and high-yielding precursor.

The selected pathway involves the initial oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-alkylation with 2-(Boc-amino)ethyl bromide. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the alkylation conditions and its facile removal under acidic conditions.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

-

Rationale: The oxidation of a sulfide to a sulfone requires a strong oxidizing agent. Hydrogen peroxide is an economical and environmentally benign choice.[3] The reaction is catalyzed by sodium tungstate (Na₂WO₄), which forms a peroxotungstate species in situ, a highly effective oxygen transfer agent. Acetic acid is used as a solvent to ensure miscibility and to activate the peroxide.

-

Procedure:

-

To a solution of thiomorpholine (1.0 eq) in acetic acid and water (3:1 v/v), add sodium tungstate dihydrate (0.02 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add 30% hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

-

Concentrate the mixture under reduced pressure to remove the acetic acid and water. The resulting solid can be recrystallized from ethanol to yield pure thiomorpholine 1,1-dioxide.[2][3]

-

Step 2: Synthesis of tert-butyl (2-(1,1-dioxidothiomorpholino)ethyl)carbamate

-

Rationale: This step is a standard N-alkylation. A polar aprotic solvent like acetonitrile (MeCN) is used to dissolve the reactants. Potassium carbonate (K₂CO₃) is an inorganic base used to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide, activating it for nucleophilic attack on the alkyl bromide. The Boc protecting group prevents the amine of the alkylating agent from interfering.

-

Procedure:

-

Suspend thiomorpholine 1,1-dioxide (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

-

Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the suspension.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The Boc group is readily cleaved under strong acidic conditions. A solution of hydrochloric acid in an anhydrous solvent like 1,4-dioxane is ideal, as it precipitates the product as its hydrochloride salt, facilitating isolation and preventing the free amine from undergoing side reactions.

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

The product will precipitate as the dihydrochloride salt.[4] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.

-

To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH), followed by extraction with an organic solvent or crystallization.

-

Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential.

Caption: A systematic workflow for the comprehensive characterization of the final product.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂S | [1][5] |

| Molecular Weight | 178.25 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 89 - 93 °C | [1] |

| CAS Number | 89937-52-0 | [1][5] |

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of different types of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

-

Expected Data Interpretation:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 3.2 - 3.4 | 4H, multiplet, -CH₂-SO₂- |

| ~ 3.0 - 3.2 | 4H, multiplet, -CH₂-N-CH₂- |

| ~ 2.9 - 3.1 | 2H, triplet, -N-CH₂-CH₂-NH₂ |

| ~ 2.7 - 2.9 | 2H, triplet, -CH₂-NH₂ |

| Broad singlet | 2H, -NH₂ (exchangeable with D₂O) |

Note: Predicted shifts are based on the structure and data from analogous compounds. Protons and carbons adjacent to the electron-withdrawing sulfone group will be shifted downfield compared to a standard thiomorpholine.[6][7]

2. Mass Spectrometry (MS)

-

Principle: MS provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this polar molecule.

-

Protocol:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Data Interpretation:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 179.08 | The protonated molecular ion of the free base. |

| [M+Na]⁺ | 201.06 | The sodium adduct of the free base. |

3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂) |

| 1300 - 1350 | S=O stretch (asymmetric) | Sulfone (-SO₂-) |

| 1120 - 1160 | S=O stretch (symmetric) | Sulfone (-SO₂-) |

| 1050 - 1150 | C-N stretch | Aliphatic Amine |

Safety and Handling

-

Reagents: Handle hydrogen peroxide and strong acids (HCl) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform oxidations behind a blast shield.

-

Product: this compound dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Handle in a well-ventilated area or fume hood.

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this important chemical building block. The emphasis on a multi-technique characterization workflow provides a robust framework for ensuring the high purity and structural integrity required for applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound dihydrochloride | C6H16Cl2N2O2S | CID 43810718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dawnscientific.com [dawnscientific.com]

- 6. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

- 7. Thiomorpholine(123-90-0) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: A Compound of Interest in Drug Development

Introduction

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethylamine, is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its structural framework, featuring a thiomorpholine 1,1-dioxide moiety linked to an aminoethyl side chain, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The thiomorpholine ring, in its oxidized sulfone form, offers a unique combination of polarity, stability, and hydrogen bonding capabilities, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including those targeting neurological disorders.[1]

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, rooted in the fundamental principles of each analytical method. While a specific publication containing a complete experimental characterization of this molecule could not be located, this guide will present a theoretical analysis based on the known spectroscopic behaviors of analogous chemical structures. This will serve as a foundational reference for researchers working with this and related compounds.

Molecular Structure and Properties

The structural formula of this compound is presented below:

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the integration of the signal corresponds to the number of protons. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which reveals connectivity.

Anticipated ¹H NMR Spectrum:

The expected proton signals for this compound are summarized in the table below. The chemical shifts are predicted based on typical values for similar functional groups.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet (t) | 2H |

| -CH₂ -N(ring) | ~2.9 - 3.1 | Triplet (t) | 2H |

| -N-CH₂ -CH₂ -SO₂- (ring) | ~3.2 - 3.4 | Multiplet (m) | 4H |

| -SO₂-CH₂ -CH₂ -N- (ring) | ~3.0 - 3.2 | Multiplet (m) | 4H |

| H₂ N- | ~1.5 - 2.5 (broad) | Singlet (s) | 2H |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Anticipated ¹³C NMR Spectrum:

The expected carbon signals for this compound are listed below.

| Assignment | Expected Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~35 - 40 |

| -C H₂-N(ring) | ~50 - 55 |

| -N-C H₂-C H₂-SO₂- (ring) | ~50 - 55 |

| -SO₂-C H₂-C H₂-N- (ring) | ~45 - 50 |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.

Anticipated IR Spectrum:

The key functional groups in this compound will give rise to characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| N-H (amine) | Bending | 1590 - 1650 |

| S=O (sulfone) | Asymmetric Stretching | 1300 - 1350 |

| S=O (sulfone) | Symmetric Stretching | 1120 - 1160 |

| C-N | Stretching | 1020 - 1250 |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.

Anticipated Mass Spectrum:

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion Peak: In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 179.25.

-

Fragmentation Pattern: The molecule may undergo characteristic fragmentation. Key expected fragments could arise from the cleavage of the ethylamine side chain or fragmentation of the thiomorpholine ring. For instance, a fragment corresponding to the loss of the aminoethyl group might be observed.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Generalized workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data from a dedicated publication is not currently available, the theoretical spectroscopic data presented in this guide, based on established principles and analysis of similar structures, offers a robust framework for researchers. The provided protocols outline the standard methodologies for acquiring this critical data. Accurate structural verification through these methods is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development programs that utilize this versatile chemical building block.

References

An In-Depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide (CAS 89937-52-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and known applications, offering insights into its utility as a scaffold in the design of novel therapeutic agents and functional materials.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold

The thiomorpholine 1,1-dioxide moiety is a saturated six-membered heterocycle containing sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfone group significantly influences the molecule's physicochemical properties, imparting a high degree of polarity and the ability to act as a hydrogen bond acceptor. These characteristics often enhance the aqueous solubility and metabolic stability of parent drug molecules, making the thiomorpholine 1,1-dioxide scaffold a desirable feature in drug design.[1] Its structural rigidity and defined conformational preferences also provide a valuable platform for the precise spatial orientation of pharmacophoric groups.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89937-52-0 | [2] |

| Molecular Formula | C₆H₁₄N₂O₂S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Melting Point | 89 - 93 °C | [2] |

| Boiling Point | 182 °C at 1 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Synonyms | 2-(1,1-Dioxothiomorpholino)ethylamine, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)ethanamine | [2] |

Synthesis and Reactivity

Synthesis of the Thiomorpholine 1,1-dioxide Core

The synthesis of the thiomorpholine 1,1-dioxide core generally involves a two-step process: the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.

A common route to thiomorpholine involves the reaction of diethanolamine with a sulfur source. For instance, diethanolamine can be converted to bis(2-chloroethyl)amine, which is then cyclized with a sulfide source.[3]

A more recent and efficient continuous flow synthesis has been developed, utilizing the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride to produce a key intermediate, which is then cyclized to thiomorpholine.[4][5]

The subsequent oxidation of the thiomorpholine sulfur to the sulfone is typically achieved using a strong oxidizing agent like potassium permanganate or hydrogen peroxide.[3] A patent describes a method for the preparation of thiomorpholine-1,1-dioxide hydrochloride which involves the oxidation of an N-protected thiomorpholine with potassium permanganate, followed by deprotection.[3]

Synthesis of this compound

Experimental Protocol (Hypothetical):

-

N-Alkylation: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture. Monitor the reaction by TLC.

-

Final Purification: After completion, cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The resulting residue can be purified by column chromatography or crystallization to yield this compound.

Reactivity

The primary amine of this compound is a key functional group for further synthetic modifications. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This reactivity makes it a valuable building block for introducing the thiomorpholine 1,1-dioxide moiety into more complex molecules.

Applications in Drug Discovery and Development

The thiomorpholine 1,1-dioxide scaffold is increasingly recognized for its favorable properties in drug design. Its incorporation can lead to improved pharmacokinetic profiles and enhanced biological activity.

Central Nervous System (CNS) Drug Discovery

The polarity and hydrogen bonding capabilities of the thiomorpholine 1,1-dioxide group can be advantageous for designing molecules that cross the blood-brain barrier.[2] Morpholine and its analogs are known to be valuable heterocycles in CNS drug discovery due to their ability to improve brain permeability.[6][7] While specific examples utilizing this compound in CNS-active compounds are not extensively documented in publicly available literature, its structural features suggest its potential as a scaffold for targeting neurological disorders.[2]

Enzyme Inhibition

The rigid structure of the thiomorpholine 1,1-dioxide ring can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. Derivatives of this scaffold could be explored as inhibitors for various enzyme classes, such as kinases or proteases. For instance, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as selective inhibitors of human carbonic anhydrases.[8]

Other Therapeutic Areas

The thiomorpholine moiety has been incorporated into molecules with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9] While direct biological activity data for this compound is limited, its derivatives are promising candidates for screening in various therapeutic areas.

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethylenediamine chain and the two methylene groups of the thiomorpholine ring. The protons adjacent to the sulfone group would be shifted downfield compared to those in thiomorpholine itself.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four unique carbon atoms in the molecule. The carbons of the thiomorpholine ring would be influenced by the electron-withdrawing sulfone group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.25 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. N-H stretching vibrations of the primary amine would also be present.

Safety and Handling

Based on available safety data for the dihydrochloride salt, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and materials science. Its unique combination of a polar, metabolically stable sulfone group and a reactive primary amine makes it an attractive scaffold for the synthesis of novel compounds with diverse applications. While detailed biological data on this specific compound is limited in the public domain, the established importance of the thiomorpholine 1,1-dioxide moiety in drug discovery suggests that this compound holds significant potential for the development of new therapeutic agents and advanced materials. Further research into the synthesis of its derivatives and their biological evaluation is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(2-Aminoethyl)morpholine(2038-03-1) 13C NMR spectrum [chemicalbook.com]

- 10. This compound dihydrochloride | C6H16Cl2N2O2S | CID 43810718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in different solvents.

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Authored by: A Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. This document details the anticipated solubility profile in a range of relevant solvents and outlines a systematic approach to evaluating its chemical stability under various stress conditions, in line with established regulatory guidelines. Detailed experimental protocols and predictive degradation pathways are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for effective handling and formulation of this versatile compound.

Introduction: The Significance of this compound

This compound, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethylamine, is a heterocyclic compound featuring a thiomorpholine ring with a sulfone group and an aminoethyl side chain. This unique structural arrangement confers a desirable balance of stability and reactivity, making it a valuable building block in the synthesis of novel bioactive molecules. Its applications are diverse, ranging from the development of pharmaceuticals, particularly those targeting neurological disorders, to its use in antioxidant formulations and agrochemical applications. The thiomorpholine moiety is a recognized structural motif in various active pharmaceutical ingredients (APIs), valued for its pharmacological profile.

A foundational aspect of leveraging this molecule's full potential lies in a comprehensive characterization of its solubility and stability. These parameters are critical determinants of its bioavailability, shelf-life, and compatibility with other excipients in a final formulation. This guide aims to provide a detailed exploration of these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H14N2O2S | |

| Molecular Weight | 178.25 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 89 - 93 °C | |

| Boiling Point | 182 °C at 1 mmHg | |

| CAS Number | 89937-52-0 | |

| Purity | ≥ 97% |

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient is a critical factor influencing its absorption and bioavailability. The molecular structure of this compound, possessing a polar sulfone group, a tertiary amine within the ring, and a primary amine on the side chain, suggests a degree of hydrophilicity. The presence of these functional groups allows for hydrogen bonding with protic solvents.

Anticipated Solubility in Common Pharmaceutical Solvents

Based on its structure, a qualitative prediction of solubility in a range of solvents is presented in Table 2. It is imperative to experimentally verify these predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Purified Water, 0.9% Saline | High | The primary and tertiary amines, along with the sulfone group, are expected to readily form hydrogen bonds with water. The amine groups will also be protonated at physiological pH, further enhancing aqueous solubility. |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The high polarity of these solvents will facilitate the dissolution of the compound, although the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule makes it unlikely to be well-solvated by non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While slightly more polar than hydrocarbons, significant solubility is not anticipated. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To quantitatively determine the solubility, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validation:

-

Run the experiment in triplicate to ensure reproducibility.

-

Visually inspect the samples after equilibration to confirm the presence of undissolved solid.

-

Analyze the solid phase after the experiment by a suitable method (e.g., DSC or XRPD) to check for any polymorphic or solvate formation.

pH-Dependent Solubility

The presence of two amine groups (pKa values would need to be experimentally determined or predicted) suggests that the aqueous solubility of this compound will be highly pH-dependent. At acidic pH, both amines will be protonated, leading to the formation of a highly water-soluble salt. As the pH increases towards and beyond the pKa of the amine groups, the molecule will become less protonated and its aqueous solubility is expected to decrease.

Caption: Predicted relationship between pH, ionization state, and aqueous solubility.

Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are an essential component of this evaluation.

Forced Degradation Studies: A Framework

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This information is invaluable for developing stable formulations and analytical methods.

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

-

Oxidative Degradation: The primary and tertiary amine functionalities are susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.

-

Hydrolytic Degradation: While the thiomorpholine 1,1-dioxide ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening. The C-N bond is a potential site for cleavage.

-

Photolytic Degradation: Exposure to UV light could induce degradation, potentially through radical mechanisms. The specific chromophores in the molecule will determine its photosensitivity.

A potential degradation pathway for thiomorpholine derivatives involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which can then undergo further deamination and oxidation.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and identify key degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other suitable solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-MS system for separation and identification of degradants

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% v/v). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

-

The HPLC method should be capable of separating the parent compound from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times of the degradation products.

-

Use the mass spectral data to propose structures for the major degradants.

-

Self-Validation:

-

A mass balance should be calculated to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradants should ideally be close to 100%.

-

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Conclusion

This compound is a compound of significant interest in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is a prerequisite for its successful application. This guide has provided a framework for this characterization, including predictive analysis and detailed experimental protocols for determining its solubility in various solvents and its degradation profile under stress conditions. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and efficacy of products derived from this versatile intermediate.

The Thiomorpholine Dioxide Moiety: A Strategic Cornerstone in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Among the plethora of heterocyclic systems, the thiomorpholine dioxide moiety has emerged as a "privileged scaffold," offering a unique constellation of properties that address common challenges in drug design, such as metabolic instability and suboptimal solubility. This technical guide provides a comprehensive exploration of the thiomorpholine dioxide core, delving into its synthesis, physicochemical attributes, and its multifaceted role as a bioisosteric replacement. Through a detailed examination of its impact on drug metabolism and pharmacokinetic parameters, and by showcasing its successful incorporation into diverse therapeutic agents, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the thiomorpholine dioxide moiety for the rational design of next-generation therapeutics.

The Thiomorpholine Dioxide Scaffold: Physicochemical Properties and Synthetic Avenues

The thiomorpholine dioxide ring is a six-membered saturated heterocycle containing a nitrogen atom and a sulfur atom that has been oxidized to a sulfone. This oxidation state is crucial, as it imparts distinct electronic and steric properties that differentiate it from its parent thiomorpholine and its S-oxide counterpart.

Key Physicochemical Characteristics

The sulfone group is a strong electron-withdrawing group, which significantly influences the overall properties of the moiety:

| Property | Description | Impact on Molecular Design |

| Polarity | The S=O bonds are highly polar, making the thiomorpholine dioxide moiety a polar, hydrophilic group. | Can enhance aqueous solubility of the parent molecule, which is often a challenge for poorly soluble drug candidates. |

| Hydrogen Bonding | The sulfone oxygens are potent hydrogen bond acceptors.[1] | Provides additional points of interaction with biological targets, potentially increasing binding affinity and selectivity. |

| Metabolic Stability | The sulfur atom is in its highest oxidation state, rendering it resistant to further oxidation by metabolic enzymes like cytochrome P450s.[2] | Can be strategically incorporated to block metabolic "hot spots" on a molecule, thereby increasing its half-life and bioavailability. |

| Conformation | The six-membered ring typically adopts a chair conformation, similar to cyclohexane and morpholine. | Provides a rigid scaffold that can help to pre-organize appended functional groups for optimal interaction with a target's binding site. |

| Bioisosterism | It is a well-established bioisostere of the morpholine ring.[3][4] | Allows for the fine-tuning of a drug candidate's properties by replacing a metabolically labile morpholine with a more stable thiomorpholine dioxide. |

Synthetic Strategies: From Thiomorpholine to its Dioxide

The synthesis of the thiomorpholine dioxide scaffold is typically a two-step process: the formation of the thiomorpholine ring followed by its oxidation.

Step 1: Synthesis of the Thiomorpholine Ring

Several methods exist for the synthesis of the thiomorpholine core. A common and scalable approach involves a photochemical thiol-ene reaction in a continuous flow setup.[5][6][7]

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine [6][7]

-

Reaction Setup: A solution of cysteamine hydrochloride (4 M) and a photocatalyst (e.g., 0.5 mol% 9-fluorenone) in methanol is pumped through a continuous flow photoreactor.

-

Reagent Introduction: Vinyl chloride gas is simultaneously introduced into the reactor.

-

Photochemical Reaction: The mixture is irradiated with a UV lamp (e.g., 365 nm) at a controlled temperature (e.g., 20°C).

-

Intermediate Formation: The output from the reactor is a solution of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

-

Cyclization: The intermediate solution is then mixed with a base (e.g., 2 equivalents of diisopropylethylamine - DIPEA) and heated (e.g., 100°C for 5 minutes) to facilitate intramolecular cyclization.

-

Purification: The resulting thiomorpholine can be purified by distillation.

Step 2: Oxidation to Thiomorpholine Dioxide

The oxidation of the thiomorpholine sulfur can be achieved using various oxidizing agents. The choice of reagent and reaction conditions determines whether the sulfoxide or the sulfone is the major product. For the synthesis of the dioxide, stronger oxidizing agents or stoichiometric control are employed.

Experimental Protocol: Oxidation of Thiomorpholine to Thiomorpholine Dioxide [8][9]

-

Method A: Using Hydrogen Peroxide

-

Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add 30 wt% hydrogen peroxide (2.2 to 2.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Method B: Using Potassium Permanganate [9]

-

Protect the nitrogen of thiomorpholine (e.g., as a Boc-carbamate) to prevent N-oxidation.

-

Dissolve the N-protected thiomorpholine in a suitable solvent (e.g., aqueous acetone).

-

Cool the solution in an ice bath.

-

Add potassium permanganate (KMnO4) portion-wise to the solution, monitoring the reaction temperature.

-

After the reaction is complete (as indicated by TLC), quench any excess permanganate.

-

Filter the manganese dioxide byproduct and extract the product.

-

Deprotect the nitrogen to yield thiomorpholine dioxide.

-

The Strategic Role of Thiomorpholine Dioxide in Drug Design

The decision to incorporate a thiomorpholine dioxide moiety into a drug candidate is a strategic one, often driven by the need to overcome specific challenges encountered during lead optimization.

Bioisosteric Replacement of Morpholine: Enhancing Metabolic Stability

One of the most common applications of the thiomorpholine dioxide moiety is as a bioisosteric replacement for the morpholine ring.[3][4] While the morpholine scaffold is prevalent in many approved drugs, it is also susceptible to metabolic degradation, primarily through oxidation of the carbon atoms adjacent to the oxygen and nitrogen atoms.[10][11] This metabolic liability can lead to rapid clearance and poor bioavailability.

By replacing the morpholine oxygen with a sulfone group, medicinal chemists can block this metabolic pathway. The electron-withdrawing nature of the sulfone group deactivates the adjacent carbons, making them less susceptible to enzymatic oxidation.[10]

Case Study: Sutezolid vs. Linezolid

A prime example of this strategy is the development of Sutezolid, an oxazolidinone antibiotic for the treatment of tuberculosis. Sutezolid is a direct analog of the FDA-approved drug Linezolid, with the key difference being the replacement of the morpholine ring in Linezolid with a thiomorpholine S,S-dioxide moiety in Sutezolid.[5] This modification was intended to improve the metabolic profile of the drug.

| Compound | Key Scaffold | Impact on Metabolism |

| Linezolid | Morpholine | Undergoes oxidation of the morpholine ring, leading to the formation of two major inactive metabolites. |

| Sutezolid | Thiomorpholine Dioxide | The thiomorpholine dioxide ring is metabolically more stable, leading to a different metabolic profile and potentially improved therapeutic efficacy. |

Modulation of Physicochemical Properties for Improved ADME

Beyond metabolic stability, the thiomorpholine dioxide moiety can be used to fine-tune the physicochemical properties of a drug candidate to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility: The high polarity of the sulfone group can significantly enhance the aqueous solubility of a compound. This is a critical parameter for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. The introduction of a thiomorpholine dioxide can transform a poorly soluble lead compound into a viable drug candidate.

-

Lipophilicity: While the sulfone group itself is polar, the overall impact on lipophilicity (logP) depends on the context of the entire molecule. In some cases, the replacement of a more lipophilic group with a thiomorpholine dioxide can help to bring the overall logP of a compound into the optimal range for oral absorption (typically between 1 and 3).

-

Permeability: The ability of a drug to cross cell membranes is crucial for its distribution to the target tissues. The polarity of the thiomorpholine dioxide can potentially reduce passive permeability. However, its ability to act as a hydrogen bond acceptor may facilitate interactions with membrane transporters, providing an alternative route for cellular uptake.

Diverse Therapeutic Applications: A Privileged Scaffold

The versatility of the thiomorpholine dioxide scaffold is evident in its incorporation into a wide range of therapeutic agents targeting different diseases.[4][12][13]

-

Antibacterial Agents: As exemplified by Sutezolid, the thiomorpholine dioxide moiety has proven effective in the design of novel antibiotics.[4][12]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Several studies have explored the use of thiomorpholine-bearing compounds as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[8][12] The thiomorpholine dioxide moiety can occupy a specific pocket in the enzyme's active site, contributing to potent and selective inhibition.

-

Kinase Inhibitors: The thiomorpholine group has been incorporated into various kinase inhibitors for the treatment of cancer and inflammatory diseases.[14] Its ability to form hydrogen bonds and its rigid conformation make it an ideal scaffold for targeting the ATP-binding site of kinases.

Conclusion and Future Perspectives

The thiomorpholine dioxide moiety is a powerful tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical properties, including high polarity, metabolic stability, and hydrogen bonding capacity, makes it a valuable scaffold for addressing common challenges in drug design. The successful application of this moiety in a diverse range of therapeutic areas underscores its status as a privileged scaffold.

Future research in this area will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of substituted thiomorpholine dioxides will further expand the chemical space accessible to medicinal chemists.

-

Exploration of New Therapeutic Targets: The application of the thiomorpholine dioxide scaffold to a broader range of biological targets is an active area of research.

-

In-depth Structure-Property Relationship Studies: A deeper understanding of how the thiomorpholine dioxide moiety influences the ADME and toxicological properties of drug candidates will enable its more rational and predictive application in drug design.

By continuing to explore the potential of this versatile scaffold, the scientific community can pave the way for the development of safer, more effective, and more innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 9. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jchemrev.com [jchemrev.com]

- 14. scribd.com [scribd.com]

The Ascending Profile of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide and Its Analogs: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The thiomorpholine 1,1-dioxide moiety has emerged as a privileged scaffold, with its derivatives demonstrating a wide spectrum of pharmacological effects. At the heart of this burgeoning class of compounds lies 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, a versatile building block poised for the generation of extensive and potent compound libraries. This technical guide serves as an in-depth literature review, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and therapeutic potential of this compound and its analogs. Our exploration will be grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

I. The Thiomorpholine 1,1-Dioxide Core: Structural and Physicochemical Attributes

The thiomorpholine ring, a six-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a thio-analog of morpholine where the oxygen atom is replaced by sulfur.[1] The oxidation of the sulfur atom to the sulfone state (1,1-dioxide) significantly alters the molecule's electronic and conformational properties. This transformation enhances the polarity and hydrogen bond accepting capacity of the scaffold, while the sulfonyl group is metabolically stable. These features make the thiomorpholine 1,1-dioxide core an attractive scaffold in drug design.

This compound, also known as 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine, possesses a primary amino group attached to the ring nitrogen via an ethyl linker.[1] This primary amine serves as a crucial handle for synthetic diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H14N2O2S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 89 - 93 °C | [1] |

| Boiling Point | 182 °C/1 mmHg | [1] |

| CAS Number | 89937-52-0 | [1] |

II. Synthesis of the Thiomorpholine Scaffold and its Analogs

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery programs. The thiomorpholine ring system can be constructed through various synthetic routes, and the primary amine of this compound provides a convenient point for derivatization.

A. General Synthesis of the Thiomorpholine Ring

Several methods have been reported for the synthesis of the thiomorpholine core. These approaches often involve the cyclization of bifunctional precursors.

Experimental Protocol: General N-Alkylation for the Synthesis of this compound Analogs [2]

This protocol describes a general method for the N-alkylation of a secondary amine, which can be adapted for the derivatization of the primary amine of this compound after appropriate protection-deprotection steps or by direct alkylation under specific conditions.

Materials:

-

This compound (or a suitable precursor)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dry round-bottom flask, add the starting amine (1.0 eq.).

-

Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (2.0 eq.).

-

To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting amine.

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Urea and Thiourea Derivatives

The primary amino group of this compound is readily converted to urea and thiourea derivatives, which are known to exhibit a broad range of biological activities.[3][4] This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate.

Experimental Protocol: General Synthesis of Urea/Thiourea Derivatives [3][4]

This protocol provides a general procedure for the synthesis of urea and thiourea derivatives from a primary amine.

Materials:

-

This compound

-

Appropriate isocyanate or isothiocyanate

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

-

To the stirred solution, add the isocyanate or isothiocyanate (1.0-1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Activities and Therapeutic Potential

The thiomorpholine 1,1-dioxide scaffold has been incorporated into a variety of biologically active molecules. While specific data for this compound and its direct analogs is still emerging, the broader class of thiomorpholine derivatives has shown significant promise in several therapeutic areas.

A. Anticancer Activity

Derivatives of thiomorpholine have been investigated for their potential as anticancer agents. The scaffold has been incorporated into molecules targeting various aspects of cancer cell biology. For instance, N-azole substituted thiomorpholine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical cancer).[5] One particular thiazolyl thiomorpholine derivative with a chloro substituent on the aromatic ring was identified as a lead molecule with IC50 values of 10.1 µM against A549 cells and 30.0 µM against HeLa cells.[5]

The anticancer potential of this scaffold is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The thiomorpholine scaffold has been explored as a core for the development of kinase inhibitors.

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in human cancers. Arylmorpholine scaffolds have been identified as inhibitors of the PI3K family.[6] While this study focused on morpholine derivatives, the structural similarity to thiomorpholine 1,1-dioxides suggests that the latter could also be a promising scaffold for targeting PI3Ks.

-

Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive targets for cancer therapy. While specific studies on this compound derivatives as Aurora kinase inhibitors are yet to be widely published, the general class of nitrogen-containing heterocycles is prevalent in Aurora kinase inhibitor design.

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer agents, including kinase inhibitors.

Caption: Generalized PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiomorpholine analogs.

B. Potential in Neurological Disorders